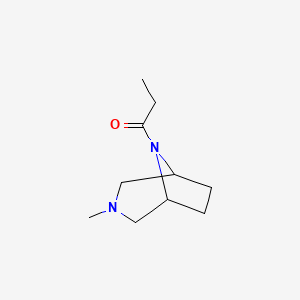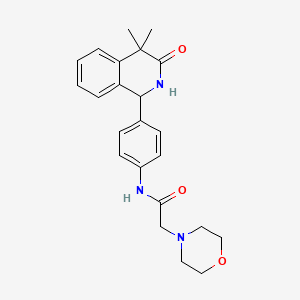
4'-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydroisoquinoline core, followed by the introduction of the morpholino and acetanilide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diethylamino-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- 2-Diethylamino-N-[4-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydro-isoquinolin-1-yl)-phenyl]-acetamide
Uniqueness
4’-(4,4-Dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-morpholinoacetanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54087-47-7 |
|---|---|
Molekularformel |
C23H27N3O3 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-23(2)19-6-4-3-5-18(19)21(25-22(23)28)16-7-9-17(10-8-16)24-20(27)15-26-11-13-29-14-12-26/h3-10,21H,11-15H2,1-2H3,(H,24,27)(H,25,28) |
InChI-Schlüssel |
MLRWWLPZXUSTOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CN4CCOCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


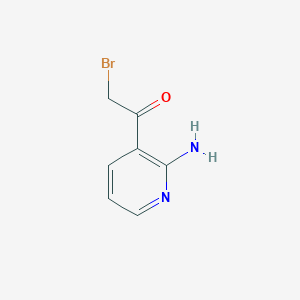
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)

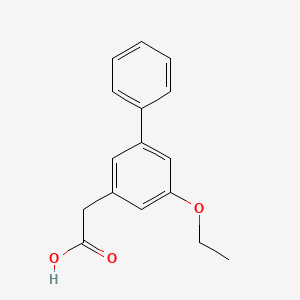
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)

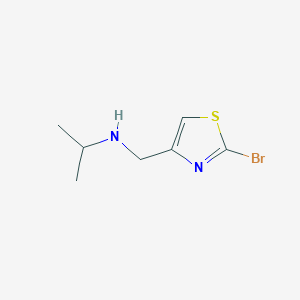

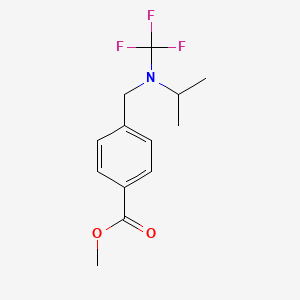
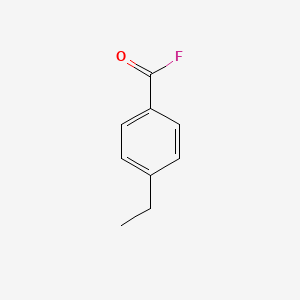


![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
